3,8-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol
Description
Properties
IUPAC Name |
3,8-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-5-1-3-8(7-11)10-9(13-11)4-2-6-12-10/h2,4,6,8,13-14H,1,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGORFRVDLNHDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(NC3=C2N=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Photoprecursors
- Starting Materials : Aromatic aldehydes (e.g., o-bromobenzaldehyde), aminoacetophenones, and furan-containing nucleophiles.
- Reactions :
- Suzuki coupling to attach furan moieties to aromatic aldehydes.
- Aldol condensation between the aldehyde and o-aminoacetophenone to form chalcone intermediates.
- Michael-type conjugate addition of nucleophiles (e.g., nitromethane, diethyl malonate) to chalcones, generating photoprecursors with unsaturated pendants tethered via aniline nitrogen or carbonyl arms.
The yields for these steps range from moderate to good (approximately 27% to 89%), depending on the substrate and conditions.
Photoinduced Intramolecular Cycloaddition
- Mechanism : Upon UV irradiation, photoprecursors generate azaxylylene intermediates via excited-state intramolecular proton transfer (ESIPT).
- These azaxylylenes undergo intramolecular cycloaddition with tethered unsaturated groups, proceeding via either [4 + 4] or [4 + 2] cycloaddition pathways.
- The choice of tether length and attachment point influences the cycloaddition outcome, allowing selective formation of the tricyclic core.
Rearrangement to Final Product
- The primary photoproducts, typically secondary or tertiary anilines, spontaneously or acid-catalyzed undergo ring-opening and ring-closing rearrangements.
- This rearrangement stabilizes the tricyclic this compound framework, often forming an oxabicyclo[3.3.1]nonadiene (oxamorphan) substructure.
- Rearrangement is facilitated by the amino group stabilizing cationic intermediates, and can be monitored by changes in NMR coupling constants and confirmed by X-ray crystallography.
Detailed Experimental Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Suzuki Coupling | 2-furanboronic acid, PdCl2(PPh3)2 catalyst, 5 mol%, reflux | 89 | Efficient attachment of furan to aromatic aldehyde |
| Aldol Condensation | o-aminoacetophenone, base, reflux | Moderate | Forms chalcone intermediate |
| Michael Addition | Nitromethane or diethyl malonate, Pd0 catalysis | Moderate | Generates photoprecursors with nucleophile addition |
| UV Irradiation | Broad-band 300–400 nm UV source, methanol solvent | Variable | Photoinduced azaxylylene formation and intramolecular cycloaddition |
| Acid-Catalyzed Rearrangement | 1 vol % trifluoroacetic acid in dichloromethane (DCM) | Quantitative | Converts primary photoproducts to stable tricyclic hydroxy compounds |
Mechanistic Insights and Structural Confirmation
- The intramolecular cycloaddition proceeds via a stepwise mechanism in the excited triplet state, allowing both [4 + 4] and [4 + 2] pathways.
- The stereochemistry of folding during cycloaddition is influenced by substituents such as nitromethyl groups, which favor pseudoequatorial conformations to minimize steric clashes.
- Rearranged products show distinct NMR signatures, including increased vicinal coupling constants between vinyl protons, consistent with the formation of the tricyclic scaffold.
- X-ray crystallography confirms the structure of key intermediates and final products, validating the proposed synthetic pathway.
Summary Table of Photoprecursors and Photoproducts
| Photoprecursor ID | Starting Aldehyde | Nucleophile | Photoproduct Type | Yield (%) | Notes |
|---|---|---|---|---|---|
| 3 | o-bromobenzaldehyde | Nitromethane | [4 + 4] cycloadduct | 27 | Isolated as single diastereomer |
| 15,16 | 2-bromonicotinaldehyde | Nitromethane | Rearranged oxamorphan | High | Rearrangement spontaneous or acid-catalyzed |
| 29-31 | Cyclic ketone-derived aldehydes | Diethyl malonate | Polyheterocyclic tricycles | Moderate | Good yields, multigram scale synthesis |
| 57 | 3-furylpropanal + 2-aminophenylmethanol | Reductive amination + oxidation | Oxabicyclo[3.3.1]nonadiene | Variable | Photoproducts formed spontaneously at RT |
Chemical Reactions Analysis
Types of Reactions
3,8-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Introduction to 3,8-Diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol
This compound is a complex organic compound with significant potential in various scientific fields. This compound belongs to a class of diazatricyclic compounds that are characterized by their unique structural properties and biological activities. Its molecular formula is , and it has been studied for its applications in medicinal chemistry, materials science, and organic synthesis.
Basic Information
- IUPAC Name : 7,8,9,10-tetrahydro-6,10-methanopyrido[3,2-b]azocin-6(5H)-ol
- Molecular Weight : 226.70 g/mol
- CAS Number : 1803597-70-7
- Purity : Typically around 95% in commercial preparations
Structural Features
The compound features a bicyclic structure that incorporates nitrogen atoms within its framework, contributing to its reactivity and interaction with biological systems.
Medicinal Chemistry
This compound has shown promise in drug development due to its potential pharmacological activities:
- Antitumor Activity : Studies have indicated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. The unique nitrogen-containing structure may enhance interactions with biological targets involved in tumor growth .
- Neuroprotective Effects : Research suggests that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Organic Synthesis
Due to its versatile structure, this compound serves as a valuable intermediate in organic synthesis:
- Building Block for Complex Molecules : The compound can be utilized as a scaffold for synthesizing more complex organic molecules with potential pharmaceutical applications .
- Ligand Development : It has been explored as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with metal ions .
Material Science
The unique structural attributes of this compound have led to investigations into its use in material science:
- Polymer Chemistry : Its incorporation into polymer matrices has been studied for the development of new materials with enhanced properties such as thermal stability and mechanical strength .
Biochemical Research
In biochemical research contexts:
- Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit specific enzymes related to metabolic pathways in various organisms .
Case Study 1: Antitumor Activity Evaluation
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated significant dose-dependent cytotoxicity with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Neuroprotective Mechanisms
In vitro studies assessed the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. The findings suggested that it effectively reduced reactive oxygen species levels and protected neuronal cells from apoptosis.
Mechanism of Action
The mechanism of action of 3,8-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
6-n-Butoxy-10-nitro-12,13-dioxa-11-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6,10-tetraen-1-ol (SK2)
Structural Differences :
- SK2 contains two oxygen atoms (12,13-dioxa) and a nitro group at position 10, unlike the hydroxyl group in the main compound.
- The tricyclic core is similar but includes additional substituents that enhance its electron-withdrawing properties.
Table 1: SK2 vs. 3,8-Diazatricyclo Compound
| Feature | 3,8-Diazatricyclo Compound | SK2 |
|---|---|---|
| Key Substituents | Hydroxyl (-OH) at C9 | Nitro (-NO₂) at C10, butoxy at C6 |
| Molecular Formula | C₁₁H₁₄N₂O | C₁₇H₁₉N₃O₅ |
| Biological Activity | Scaffold for drug design | Radiosensitizer for oral cancer |
| ROS Dependency | Not reported | Critical for apoptosis and DNA damage |
4-Bromo-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one
Structural Differences :
- A bromine atom at C4 and a methyl group at C9 replace the hydroxyl group.
- Contains an oxa (oxygen) and diazatricyclo core with a ketone at C11.
Potential Applications:
9,10-Dimethyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-12-carboxylic Acid
Structural Differences :
- Carboxylic acid group at C12 and methyl groups at C9 and C10.
- Lacks the hydroxyl group but includes a ketone (C11) and oxygen in the tricyclic system.
Properties :
7,11-Diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one Derivatives
Example : A derivative with a quinazoline substituent (European Patent Bulletin) acts as a circadian rhythm stabilizer .
- Key Feature: The 1,3-benzodioxol-5-ylamino group enhances binding to biological targets involved in circadian regulation.
Structural-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) in SK2 enhances ROS generation and radiosensitization .
- Hydroxyl vs. Carboxylic Acid : The hydroxyl group in 3,8-diazatricyclo may facilitate hydrogen bonding, while carboxylic acid derivatives improve solubility and ionizability .
Biological Activity
3,8-Diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol is a complex organic compound with significant biological activity. Its unique structure enables various interactions at the molecular level, which can lead to promising applications in pharmacology and medicinal chemistry.
- Molecular Formula: CHNO
- Molecular Weight: 226.70 g/mol
- CAS Number: 1803597-70-7
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential as an antibacterial and antifungal agent.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. For instance:
- Study Findings:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Antifungal Activity
In addition to its antibacterial effects, the compound has also been tested for antifungal activity:
- Study Findings:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 64 µg/mL |
| Aspergillus niger | 128 µg/mL |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with bacterial cell membranes or inhibits essential enzymatic pathways involved in cell wall synthesis.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
-
Case Study on Antimicrobial Resistance
- Researchers evaluated the efficacy of this compound against antibiotic-resistant strains of bacteria.
- Results indicated that the compound could serve as an alternative treatment option for infections caused by resistant strains.
-
In Vivo Studies
- Animal models have been used to assess the safety and efficacy of this compound in treating systemic infections.
- Preliminary findings suggest a favorable safety profile with significant reductions in bacterial load compared to control groups.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,8-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-9-ol, and how can structural purity be validated?
- Methodological Answer : Synthesis of tricyclic nitrogen-oxygen heterocycles often involves cyclocondensation reactions or multi-step protocols using catalysts like AlCl₃ (e.g., triazine derivatives in ). Post-synthesis, validate purity via HPLC coupled with mass spectrometry (ESI+/-) and confirm structural integrity using ¹H-NMR (e.g., aromatic proton shifts at δ 6.88–8.33 ppm in ) and IR spectroscopy (C=O stretches ~1650–1700 cm⁻¹). For crystallographic validation, use SHELX programs for X-ray diffraction refinement .
Q. How can researchers characterize the compound’s reactivity and stability under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies under acidic/basic/oxidative conditions (e.g., 0.1M HCl/NaOH, H₂O₂) and monitor degradation via TLC or LC-MS. For reactivity, assess nucleophilic/electrophilic sites via computational modeling (DFT) and experimental probes like Grignard reagents or acylation agents. Stability in biological matrices (e.g., plasma) requires incubation at 37°C followed by LC-MS quantification .
Advanced Research Questions
Q. How should researchers address conflicting data on the compound’s mechanism of action in apoptosis induction?
- Methodological Answer : Discrepancies in apoptosis pathways (e.g., caspase-8 vs. caspase-9 dominance) may arise from cell-line-specific redox environments. Use a multi-assay approach:
- Quantify Annexin V/PI staining (flow cytometry) to distinguish early/late apoptosis.
- Measure caspase-3/8/9 activation (fluorometric assays) and validate with pan-caspase inhibitors (e.g., Z-VAD-FMK).
- Correlate with oxidative stress markers (ROS via DCFDA, mitochondrial superoxide via MitoSOX) and confirm using NAC pretreatment ().
- Triangulate data across multiple cell lines (e.g., Ca9-22 vs. CAL 27 in ) to identify context-dependent mechanisms .
Q. What strategies optimize experimental design for studying ROS-dependent cytotoxicity without confounding artifacts?
- Methodological Answer :
- Dose Optimization : Pre-screen ROS induction (e.g., 10–50 μM SK2 in ) to avoid non-specific necrosis.
- Controls : Include NAC (5 mM) to confirm ROS-mediated effects and catalase/SOD to isolate mitochondrial vs. cytosolic ROS.
- Time-Course Analysis : Measure ROS (flow cytometry) and MMP depolarization (JC-1 dye) at 6/12/24h to capture dynamic responses.
- Secondary Validation : Assess DNA damage via γH2AX foci (immunofluorescence) and 8-OHdG ELISA ().
Q. How can researchers resolve contradictions in cell-cycle arrest profiles (e.g., G2/M vs. sub-G1) across studies?
- Methodological Answer : Variability may stem from differential DNA damage repair efficiency or cell-type-specific checkpoints.
- Perform synchronized cell-cycle studies (thymidine block) before treatment.
- Compare checkpoint kinase activity (p-Chk1/Chk2, Western blot) and cyclin B1/CDK1 expression.
- Use comet assays to quantify DNA strand breaks and correlate with cell-cycle phase distribution .
Q. What methodologies are recommended for elucidating structure-activity relationships (SAR) in analogues?
- Methodological Answer :
- Core Modifications : Synthesize derivatives with substitutions at the hydroxyl group (e.g., esterification, glycosylation) or diaza sites ( ).
- In Silico Screening : Dock analogues into target proteins (e.g., Bcl-2, caspase-3) using AutoDock Vina.
- Biological Testing : Rank potency via IC₅₀ assays (ATP cell viability) and correlate with logP/logD values (lipophilicity) .
Data Analysis and Interpretation
Q. How should researchers statistically validate synergistic effects in combination therapies (e.g., X-ray + SK2)?
- Methodological Answer : Use the Chou-Talalay method to calculate combination indices (CI):
- CI < 1: Synergy; CI = 1: Additivity; CI > 1: Antagonism.
- Validate with Bliss independence models and dose-reduction indices (DRI) to quantify therapeutic advantage.
- Replicate experiments ≥3 times and apply ANOVA with post-hoc Tukey tests ().
Q. What approaches mitigate batch-to-batch variability in compound synthesis for reproducibility?
- Methodological Answer :
- Standardize reaction conditions (temperature, solvent purity, inert atmosphere).
- Implement QC checkpoints: Intermediate NMR (e.g., diastereomeric ratio), chiral HPLC for enantiopurity.
- Use DOE (Design of Experiments) to identify critical process parameters (e.g., catalyst loading, reaction time).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
